1-Bromo-4-dodecylbenzene chemical properties and structure
1-Bromo-4-dodecylbenzene chemical properties and structure
An In-depth Technical Guide to 1-Bromo-4-dodecylbenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-dodecylbenzene is an alkylated aromatic halide characterized by a benzene ring substituted with a bromine atom and a C12 alkyl chain (dodecyl group) at the para position. This unique structure, featuring a reactive bromo-functional group and a long, hydrophobic alkyl chain, makes it a valuable intermediate in organic synthesis and a key component in materials science and biological studies.[1] Its amphiphilic nature allows it to be used in the development of surfactants, polymers, and self-assembled monolayers (SAMs).[1] Furthermore, its ability to participate in various chemical reactions, including substitution and cross-coupling reactions, renders it a versatile building block for constructing more complex organic molecules, including potential pharmaceutical compounds.[1]
Chemical Structure and Identifiers
The structure of 1-Bromo-4-dodecylbenzene consists of a dodecyl group and a bromine atom attached to the first and fourth positions of a benzene ring, respectively.
Caption: Molecular structure of 1-Bromo-4-dodecylbenzene.
Chemical Identifiers
The following table summarizes the key chemical identifiers for 1-Bromo-4-dodecylbenzene.
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-bromo-4-dodecylbenzene | [1][2] |
| CAS Number | 126930-72-1 | [1][2] |
| Molecular Formula | C₁₈H₂₉Br | [1][2] |
| SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)Br | [1][2] |
| InChI | InChI=1S/C18H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12H2,1H3 | [1][2] |
| InChI Key | RFFMRBISTZHCNY-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
This section details the known physical and chemical properties of 1-Bromo-4-dodecylbenzene. The compound is typically a colorless to very pale yellow, clear liquid at room temperature.
| Property | Value | Reference(s) |
| Molecular Weight | 325.33 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Physical Form | Liquid | |
| Density | 1.07 g/cm³ | [4] |
| Boiling Point | 191 °C at 4 mmHg | [4] |
| Refractive Index | 1.5034 - 1.5075 at 20 °C | [4] |
| Storage Temperature | Room Temperature; recommended to be stored in a cool, dark place (<15°C) | |
| Solubility | Insoluble in water; soluble in most organic solvents. | [5] |
Synthesis and Experimental Protocols
The most common method for synthesizing 1-Bromo-4-dodecylbenzene is through the direct electrophilic bromination of 4-dodecylbenzene.[1] This reaction typically uses elemental bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), to selectively install a bromine atom at the para-position relative to the activating dodecyl group.
Caption: Synthesis pathway for 1-Bromo-4-dodecylbenzene.
Representative Experimental Protocol: Bromination of an Alkylbenzene
The following protocol is adapted from established procedures for the bromination of similar aromatic hydrocarbons and serves as a representative method.[6]
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Reaction Setup : In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with 4-dodecylbenzene and a catalytic amount of iron filings or anhydrous FeBr₃. The flask is cooled in an ice bath to maintain a low temperature.
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Addition of Bromine : Elemental bromine, dissolved in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C to control the reaction rate and minimize side products.[6]
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Reaction Monitoring : After the addition is complete, the mixture is stirred at room temperature. The progress of the reaction is monitored by observing the disappearance of the red color of bromine and can be confirmed using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]
-
Workup : The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite to neutralize any unreacted bromine. The organic layer is then separated, washed sequentially with a dilute sodium hydroxide solution and water until neutral.[6]
-
Purification : The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure 1-Bromo-4-dodecylbenzene.
Chemical Reactivity and Applications
The dual functionality of 1-Bromo-4-dodecylbenzene—the reactive bromo group and the long alkyl chain—dictates its chemical behavior and applications.
Caption: Key chemical reactions of 1-Bromo-4-dodecylbenzene.
Key Chemical Reactions
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Substitution Reactions : The bromine atom can be readily displaced by various nucleophiles. For instance, reaction with sodium hydroxide can yield 4-dodecylphenol.[1]
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Oxidation Reactions : Under strong oxidizing conditions, such as with potassium permanganate (KMnO₄), the dodecyl chain can be oxidized to a carboxylic acid, forming 4-bromobenzoic acid derivatives, or under specific conditions, the benzylic position can be targeted.[1]
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Cross-Coupling Reactions : The compound is an excellent substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds. This makes it a crucial intermediate for synthesizing complex molecules with tailored electronic or biological properties.[1]
Applications in Research and Development
Caption: Relationship between properties and applications.
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Material Science : The long dodecyl chain facilitates self-assembly on various surfaces. It is used to form self-assembled monolayers (SAMs) on substrates like gold, which can modify surface properties such as wettability and adhesion.[1]
-
Organic Synthesis : It serves as a fundamental building block for the synthesis of liquid crystals, specialty polymers, and other functional organic materials.[1]
-
Biological and Medicinal Chemistry : Due to its amphiphilic character, it is used in studies of biological membranes to understand how such molecules can alter membrane fluidity and permeability.[1] It has also been investigated for its potential inhibitory effects on certain cytochrome P450 enzymes, which are critical for drug metabolism.[1]
Conceptual Protocol: Formation of a Self-Assembled Monolayer (SAM)
While 1-Bromo-4-dodecylbenzene can form physisorbed layers, related thiol or silane derivatives are more common for creating robust, covalently bound SAMs. The principles for forming a monolayer from solution are as follows:
-
Substrate Preparation : A substrate (e.g., gold-coated silicon wafer) is rigorously cleaned to remove organic and particulate contamination. This may involve sonication in solvents like ethanol and isopropanol, followed by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV-ozone cleaning.
-
Solution Preparation : A dilute solution of the molecule (typically in the millimolar range) is prepared in a high-purity solvent, such as 200-proof ethanol.
-
Immersion : The clean substrate is immersed in the solution. The container is often sealed and may be backfilled with an inert gas (like nitrogen or argon) to minimize oxidation and contamination.
-
Assembly : The substrate is left in the solution for a period of 24-48 hours to allow for the formation of a well-ordered monolayer on the surface.
-
Rinsing and Drying : After assembly, the substrate is removed from the solution, thoroughly rinsed with fresh solvent to remove non-adsorbed molecules, and dried under a stream of dry nitrogen gas.
Safety and Handling
1-Bromo-4-dodecylbenzene is considered hazardous and requires careful handling in a laboratory setting.
| Safety Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. | [6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [6] |
References
- 1. Buy 1-Bromo-4-dodecylbenzene | 126930-72-1 [smolecule.com]
- 2. 1-Bromo-4-dodecylbenzene | C18H29Br | CID 15120506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-dodecylbenzene - CAS:126930-72-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1-BROMO-4-DODECYLBENZENE | 126930-72-1 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
